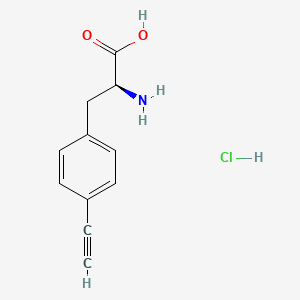

4-Ethynyl-l-phenylalanine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du p-Éthynylphénylalanine (chlorhydrate) implique généralement la réaction de Heck du triméthylsilylacétylène avec l'ester méthylique de la N-tert-butyloxycarbonyl-4-iodo-L-phénylalanine . Cette réaction est réalisée dans des conditions spécifiques pour assurer la formation du produit souhaité.

Méthodes de production industrielle: La production implique des techniques standard de synthèse organique et des procédés de purification pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions: Le p-Éthynylphénylalanine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction: Des réactions de réduction peuvent être réalisées pour modifier le groupe éthynyle.

Substitution: Le composé peut subir des réactions de substitution, en particulier impliquant le groupe éthynyle.

Réactifs et conditions courantes:

Oxydation: Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution: Des réactifs tels que les halogènes ou d'autres nucléophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcanes ou des alcènes .

Applications scientifiques

Chimie: Le p-Éthynylphénylalanine (chlorhydrate) est utilisé comme réactif en synthèse organique, en particulier dans les réactions de chimie « click » impliquant une cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) .

Biologie: En recherche biologique, le composé est utilisé pour étudier le rôle de la sérotonine dans divers processus physiologiques. Il sert d'outil pour inhiber la biosynthèse de la sérotonine de manière sélective et réversible .

Médecine: La capacité du composé à inhiber la tryptophane hydroxylase en fait un outil précieux en recherche médicale, en particulier pour étudier les troubles psychiatriques et les effets de la sérotonine sur le comportement .

Mécanisme d'action

Le p-Éthynylphénylalanine (chlorhydrate) exerce ses effets en inhibant la tryptophane hydroxylase (TPH), l'enzyme initiale et limitante de la vitesse de la biosynthèse de la sérotonine . L'activité enzymatique dépend de l'oxygène moléculaire, d'un cosubstrat tétrahydropterine et de fer ferreux. Le composé inhibe la TPH de manière compétitive et réversible, avec un Ki de 32,6 μM . Cette inhibition entraîne une diminution des taux de sérotonine, qui peut être utilisée pour étudier le rôle de la sérotonine dans divers processus physiologiques et comportementaux .

Applications De Recherche Scientifique

Chemistry: p-Ethynylphenylalanine (hydrochloride) is used as a reagent in organic synthesis, particularly in click chemistry reactions involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biology: In biological research, the compound is used to study the role of serotonin in various physiological processes. It serves as a tool to inhibit serotonin biosynthesis selectively and reversibly .

Medicine: The compound’s ability to inhibit tryptophan hydroxylase makes it valuable in medical research, particularly in studying psychiatric disorders and the effects of serotonin on behavior .

Mécanisme D'action

p-Ethynylphenylalanine (hydrochloride) exerts its effects by inhibiting tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in serotonin biosynthesis . The enzyme activity is dependent on molecular oxygen, a tetrahydropterin cosubstrate, and ferrous iron. The compound inhibits TPH competitively and reversibly, with a Ki of 32.6 μM . This inhibition leads to a decrease in serotonin levels, which can be used to study the role of serotonin in various physiological and behavioral processes .

Comparaison Avec Des Composés Similaires

Composés similaires:

p-Chlorophénylalanine (pCPA): Un autre inhibiteur de la tryptophane hydroxylase, mais moins puissant et nécessitant des concentrations plus élevées pour obtenir des effets similaires.

p-Fluoro-L-phénylalanine: Un substrat de la tyrosine hydroxylase, utilisé pour étudier la régulation de cette enzyme.

Telotristat étiprate: Un inhibiteur de la tryptophane hydroxylase biodisponible par voie orale avec une activité anti-sérotoninergique potentielle.

Unicité: Le p-Éthynylphénylalanine (chlorhydrate) est unique en raison de sa grande puissance, de sa sélectivité et de sa réversibilité dans l'inhibition de la tryptophane hydroxylase. Sa capacité à inhiber sélectivement la biosynthèse de la sérotonine sans affecter d'autres enzymes ou récepteurs en fait un outil précieux en recherche .

Activité Biologique

4-Ethynyl-L-phenylalanine hydrochloride (also known as p-ethynylphenylalanine) is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of an ethynyl group at the para position of the phenyl ring. This compound has garnered attention due to its biological activity, particularly as a selective inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. This article explores the biological activity of this compound, including its mechanism of action, effects on serotonin levels, and potential applications in research and medicine.

- Molecular Formula : C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- CAS Number : 278605-15-5

- Boiling Point : 343.2 °C

- Density : 1.2 g/cm³

4-Ethynyl-L-phenylalanine acts as a selective, reversible, competitive inhibitor of TPH. It exhibits a competitive inhibition with a dissociation constant () of approximately 32.6 μM concerning tryptophan, the natural substrate for TPH . By inhibiting TPH, this compound effectively reduces serotonin levels in biological systems.

Serotonin Biosynthesis Inhibition

In vivo studies have demonstrated that administration of 4-ethynyl-L-phenylalanine significantly decreases levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the midbrain of male Sprague-Dawley rats when dosed at 30 mg/kg via intraperitoneal injection . This reduction indicates its potential utility in studying serotonin-related disorders.

Application in Amyloid Research

Recent research utilized 4-ethynyl-L-phenylalanine for site-specific incorporation into proteins to study amyloid aggregation, particularly in models relevant to neurodegenerative diseases like Parkinson's disease. The compound's unique alkyne functionality allows for advanced imaging techniques such as Raman spectroscopy to monitor protein aggregation dynamics in living cells .

Research Findings and Applications

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h1,3-6,10H,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHYNRVXXMXXQM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188640-63-3 | |

| Record name | L-Phenylalanine, 4-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188640-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.